molecular formula C19H16FN5O3S B2819692 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021112-15-1

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2819692
CAS No.: 1021112-15-1
M. Wt: 413.43
InChI Key: UZRQJNUEOZPVRF-UHFFFAOYSA-N
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Description

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16FN5O3S and its molecular weight is 413.43. The purity is usually 95%.
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Biological Activity

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure features a triazolo-pyridazine core, which is crucial for its biological activity. The molecular formula is C14H14FN5O3SC_{14}H_{14}FN_5O_3S, with a molecular weight of 351.36 g/mol. Its structural components include:

  • Triazole Ring : Known for its role in various biological activities.
  • Pyridazine Ring : Contributes to the compound's interaction with biological targets.
  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Benzenesulfonamide Moiety : Often associated with antibacterial and anti-inflammatory properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects. Key areas of investigation include:

  • Anticancer Activity : Several studies have shown that triazolopyridazine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated IC50 values as low as 49.85 μM against A549 lung cancer cell lines, indicating potent growth inhibitory properties .
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Research has indicated that derivatives can modulate inflammatory pathways effectively .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, although specific data on this compound is limited.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for developing therapeutic applications. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammatory responses .
  • Receptor Interaction : The fluorophenyl group may enhance binding affinity to specific receptors or enzymes involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

CompoundBiological ActivityIC50 Value
2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamineAnticancerNot specified
6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanolAnti-inflammatoryNot specified

These findings highlight the potential for further research into the therapeutic applications of this compound.

Future Directions

Further studies are essential to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas for future research include:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific targets.
  • Clinical Trials : Evaluating therapeutic outcomes in human subjects.

Properties

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3S/c20-15-6-4-5-14(13-15)19-23-22-17-9-10-18(24-25(17)19)28-12-11-21-29(26,27)16-7-2-1-3-8-16/h1-10,13,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRQJNUEOZPVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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